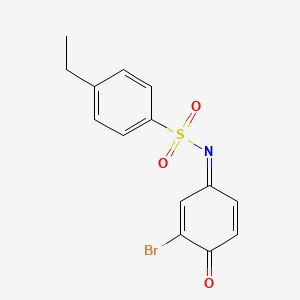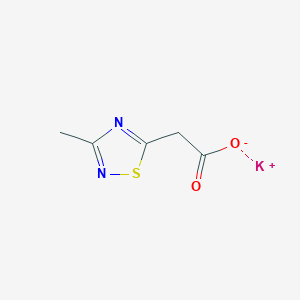
Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2460750-99-4 . It has a molecular weight of 219.71 . This compound is used as a primary and secondary intermediate for pharmaceutical and organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H17NO2.ClH/c1-13-8(12)9(4-2-5-9)10(11)6-3-7-10;/h2-7,11H2,1H3;1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder and is slightly soluble in water . It should be stored in a cool, dry place in a tightly closed container, away from air and oxidizing agents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Studies have explored the synthesis and reactivity of cyclobutane derivatives, highlighting their importance in organic synthesis. For instance, the competition between ester and formyl groups in controlling torquoselectivity during cyclobutene electrocyclic reactions has been examined, confirming theoretical predictions about the formation of methyl (2H)-pyrane-5-carboxylate through electrocyclization (S. Niwayama & K. Houk, 1992). Similarly, the synthesis of methylenecyclobutyl- and cyclobutenyl adenine A, showcasing potent antiviral carbocyclic analogues of oxetanocin A, involves introducing a double bond into the cyclobutane ring, underscoring the versatility of cyclobutane derivatives in synthesizing complex molecules (T. Maruyama, Y. Hanai, & Y. Sato, 1992).
Neuropharmacological Applications
- Research has also delved into the neuropharmacological characterization of 1-Aminocyclopropane-1-carboxylate and 1-Aminocyclobutane-1-carboxylate, investigating their ligand activities at the N-Methyl-D-Aspartate-associated Glycine Receptor. These studies provide insights into the in vivo utility of such compounds, despite their rapid inactivation (T. Rao et al., 1990).
Structural and Stereochemical Studies
- Structural and stereochemical analyses of cyclobutane derivatives have been conducted to understand their conformation and reactivity better. For example, the stereodivergent syntheses of the first bis(cyclobutane) β-dipeptides reveal the importance of cyclobutane's structure in promoting rigidity in molecular design, contributing to the development of highly rigid β-peptides (Sandra Izquierdo et al., 2002).
Application in Medicinal Chemistry
- Certain cyclobutane derivatives have been identified for their potential in medicinal chemistry, including as potent VLA-4 antagonists, highlighting the therapeutic potential of these compounds in treating various medical conditions (S. Brand, Ben de Candole, & J. Brown, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-8(12)9(4-2-5-9)10(11)6-3-7-10;/h2-7,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSJZBWUXOMSNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2(CCC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2416892.png)

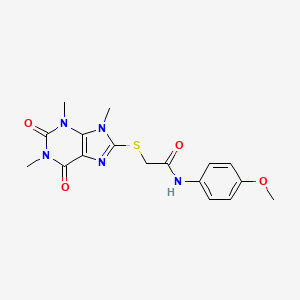


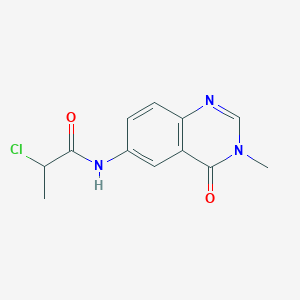
![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2416904.png)
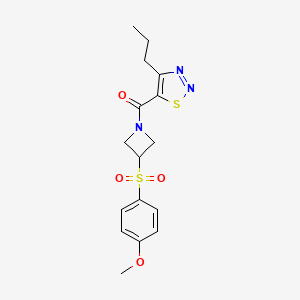

![2-Chloro-5-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-N-cyclohexylbenzamide](/img/structure/B2416908.png)
![4-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2416909.png)
